molecular formula C5H13ClFN B3372325 (S)-1-Fluoro-2-pentanamine Hydrochloride CAS No. 886216-67-7

(S)-1-Fluoro-2-pentanamine Hydrochloride

Cat. No.: B3372325
CAS No.: 886216-67-7
M. Wt: 141.61 g/mol
InChI Key: YIAJCBIUAABDEC-JEDNCBNOSA-N
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Description

(S)-1-Fluoro-2-pentanamine Hydrochloride is a chiral amine compound with a fluorine atom attached to the second carbon of the pentanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Fluoro-2-pentanamine Hydrochloride typically involves the fluorination of a suitable precursor, such as 2-pentanamine. One common method is the use of electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position. The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Fluoro-2-pentanamine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of 2-pentanone or 2-pentanal.

    Reduction: Formation of 2-pentanamine or pentane.

    Substitution: Formation of 2-azidopentane or 2-cyanopentane.

Scientific Research Applications

(S)-1-Fluoro-2-pentanamine Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can mimic the properties of hydrogen or hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of (S)-1-Fluoro-2-pentanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with the target site. This can lead to modulation of biological pathways, such as neurotransmitter release or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-Fluoro-2-methylamine Hydrochloride
  • (S)-1-Fluoro-2-ethylamine Hydrochloride
  • (S)-1-Fluoro-2-propylamine Hydrochloride

Uniqueness

(S)-1-Fluoro-2-pentanamine Hydrochloride is unique due to its specific chain length and the position of the fluorine atom, which can significantly influence its chemical and biological properties. Compared to shorter or longer chain analogs, this compound may exhibit different reactivity, stability, and biological activity, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

(2S)-1-fluoropentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FN.ClH/c1-2-3-5(7)4-6;/h5H,2-4,7H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAJCBIUAABDEC-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886216-67-7
Record name 2-Pentanamine, 1-fluoro-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886216-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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